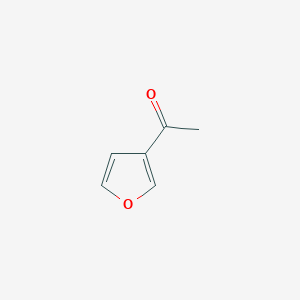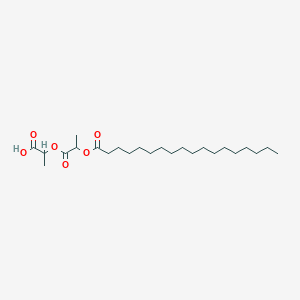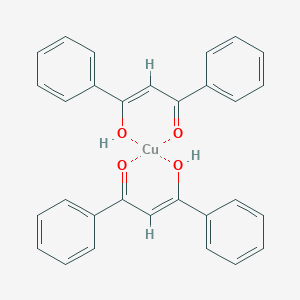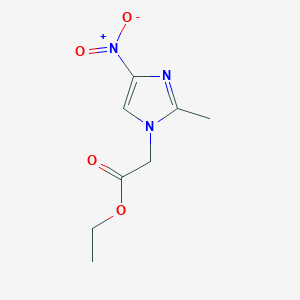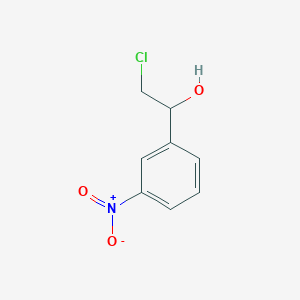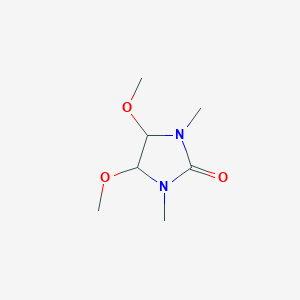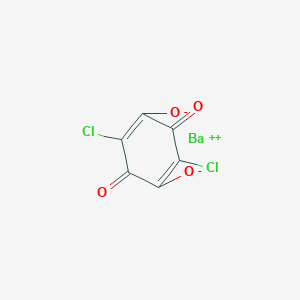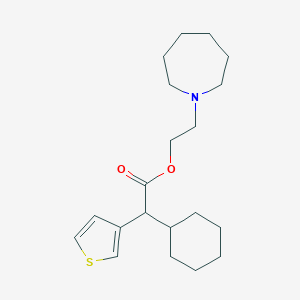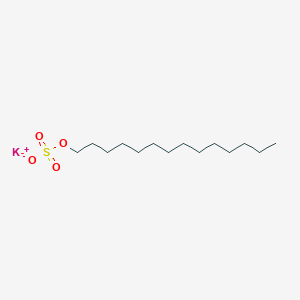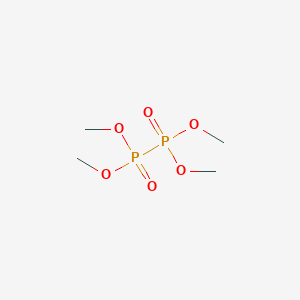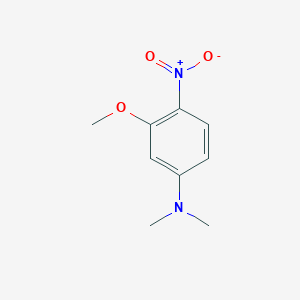
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, involves the reaction of 4-bromophenol and benzoyl chloride, confirming the compound's structure through X-ray crystal structure determination (Kuang, 2009). Another method involves tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, indicating the flexibility in synthesizing phenyl methanone derivatives (Xavier Guinchard et al., 2005).
Molecular Structure Analysis
The detailed molecular structure of compounds related to (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone has been elucidated using X-ray diffraction, showing a monoclinic crystal system. Such studies provide insights into the intermolecular interactions that may influence the compound's chemical reactivity and physical properties.
Chemical Reactions and Properties
These compounds exhibit varied chemical reactivities, such as undergoing photoinduced-addition reactions (J. Mann & A. Weymouth-Wilson, 2003) and participating in oxidation reactions with tert-butyl hydroperoxide catalyzed by iron porphyrin derivatives, leading to products like diphenoquinone and biphenyl derivatives (Yasemin Çimen Mutlu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The synthesis of similar compounds, like (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been achieved, with its structure confirmed through X-ray crystallography, indicating potential for further chemical analysis and manipulation (Kuang, 2009).
Catalytic Applications : Derivatives of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone have been used in aerobic oxidation reactions as ligands for copper(II) and zinc(II) complexes, demonstrating their role in facilitating chemical reactions (Chaudhuri et al., 1999).
One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for related compounds, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, have been developed, showcasing the compound's accessibility for research and industrial applications (Kaur & Kumar, 2018).
Electrochemical Studies : Electrochemical oxidation studies on similar compounds have been conducted, providing insights into their reactivity and potential applications in electrochemical processes (Ohmori et al., 1985).
Palladium-Catalyzed Reactions : Studies have shown the use of palladium catalysis in ortho aroylation reactions involving derivatives of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, indicating its utility in complex organic synthesis (Chu et al., 2015).
Antioxidant Properties : Research on derivatives of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone has revealed significant antioxidant properties, highlighting its potential in pharmacological applications (Çetinkaya et al., 2012).
Neuroprotective Activities : Certain analogues of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone have been identified as possessing neuroprotective properties, which could be beneficial in medical research and treatment of neurological disorders (Largeron et al., 2001).
Electrical and Optical Properties : Studies on oligobenzimidazole derivatives of the compound have explored their electrical, optical, thermal, and rectification properties, suggesting applications in materials science (Anand & Muthusamy, 2018).
Eigenschaften
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAWULFRQOKLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333730 | |
| Record name | (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |
CAS RN |
10425-05-5 | |
| Record name | (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



